molecular formula C17H16O6 B15215875 1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione

1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione

Katalognummer: B15215875
Molekulargewicht: 316.30 g/mol
InChI-Schlüssel: YSYPZDDDDSUFHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione is an organic compound characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a pentane-1,4-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable diketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4-dihydroxybenzaldehyde is reacted with pentane-1,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The diketone moiety can be reduced to form diols.

    Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Halogenated or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(3,4-dihydroxyphenyl)ethane-1,2-dione: Similar structure but with an ethane backbone instead of pentane.

    1,4-Bis(3,4-dihydroxyphenyl)butane: Similar structure but with a butane backbone.

    1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Contains similar phenolic groups but with different substituents.

Uniqueness

1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione is unique due to its specific pentane-1,4-dione backbone, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Eigenschaften

Molekularformel

C17H16O6

Molekulargewicht

316.30 g/mol

IUPAC-Name

1,5-bis(3,4-dihydroxyphenyl)pentane-1,4-dione

InChI

InChI=1S/C17H16O6/c18-12(7-10-1-4-14(20)16(22)8-10)3-6-13(19)11-2-5-15(21)17(23)9-11/h1-2,4-5,8-9,20-23H,3,6-7H2

InChI-Schlüssel

YSYPZDDDDSUFHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=O)CCC(=O)C2=CC(=C(C=C2)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.